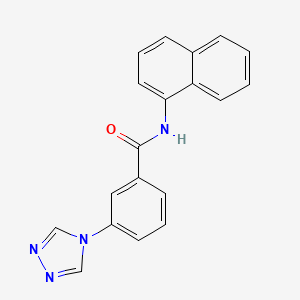![molecular formula C19H23NO2 B5315044 N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5315044.png)
N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is commonly known as Etomidate or Amidate and is used as an intravenous anesthetic agent. Etomidate has a unique chemical structure that allows it to bind to specific receptors in the brain, leading to its anesthetic effects.
Mecanismo De Acción
Etomidate works by binding to specific receptors in the brain, known as GABA-A receptors. These receptors are responsible for inhibiting the activity of neurons in the brain, leading to its anesthetic effects. Etomidate enhances the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and subsequent anesthesia.
Biochemical and Physiological Effects:
Etomidate has several biochemical and physiological effects, including sedation, amnesia, and muscle relaxation. It also has minimal effects on the cardiovascular system, making it a preferred choice for patients who are at risk of cardiovascular instability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etomidate has several advantages for lab experiments, including its rapid onset of action and short duration of action. It also has minimal effects on the cardiovascular system, making it a preferred choice for experiments involving cardiovascular measurements. However, Etomidate has limitations, including its potential to cause adrenal suppression, which can lead to prolonged recovery times and increased risk of infection.
Direcciones Futuras
There are several future directions for the study of Etomidate, including its potential use in the treatment of status epilepticus. Additionally, further research is needed to better understand the mechanism of action of Etomidate and its effects on the cardiovascular system. Finally, the development of new analogs of Etomidate with improved pharmacological properties could lead to the development of more effective anesthetic agents.
Métodos De Síntesis
Etomidate is synthesized by reacting 2-phenyl-2-propanol with ethyl iodide to form 2-ethylphenyl-2-propanol. This intermediate is then reacted with 4-ethoxybenzyl chloride to form N-[1-(4-ethoxyphenyl)ethyl]-2-phenyl-2-propanol. Finally, this compound is reacted with acetic anhydride to form N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide, also known as Etomidate.
Aplicaciones Científicas De Investigación
Etomidate has been extensively studied in the scientific community due to its potential applications in the field of medicine. It is commonly used as an intravenous anesthetic agent in surgical procedures, particularly in patients who are at risk of cardiovascular instability. Etomidate has also been studied for its potential use in the treatment of status epilepticus, a condition characterized by prolonged seizures.
Propiedades
IUPAC Name |
N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-22-18-11-9-16(10-12-18)15(3)20-19(21)13-17-8-6-5-7-14(17)2/h5-12,15H,4,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNGUVAFSSYRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furyl)-2-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]-2-oxoethanone](/img/structure/B5314967.png)
![N-allyl-2-[2-methyl-4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5314969.png)

![4-(1H-imidazol-1-yl)-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5314990.png)
![7-(3-chlorophenyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315004.png)
![4-methoxybenzyl 2-[3-(1-adamantylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B5315009.png)
![N-{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5315019.png)
![4-chloro-N-ethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5315022.png)
![3-isopropyl-6-[(1-propylpiperidin-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5315026.png)
![1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole](/img/structure/B5315027.png)

![N-cyclopropyl-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315039.png)
![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)
